Primary Amine Availability: 2-Cyanoethyl 2-aminoacetate vs. N-(2-Cyanoethyl)glycine (Free Acid)
2-Cyanoethyl 2-aminoacetate presents a free primary amine (NH2) located on the glycine α-carbon, in contrast to N-(2-cyanoethyl)glycine (CAS 3088-42-4), where the cyanoethyl group is directly bonded to the amino nitrogen, yielding a secondary amine . The primary amine in the target compound exhibits higher nucleophilicity and can undergo selective acylation, sulfonylation, or reductive amination without competing deprotection steps, whereas the secondary amine in N-(2-cyanoethyl)glycine is sterically hindered and less reactive toward bulky electrophiles.
| Evidence Dimension | Amine class and steric accessibility |
|---|---|
| Target Compound Data | Free primary amine (R-CH(NH2)-COOCH2CH2CN); no N-substituent blocking the nitrogen lone pair |
| Comparator Or Baseline | N-(2-cyanoethyl)glycine: secondary amine (R-CH2-NH-CH2CH2CN); lone pair partially delocalized, increased steric hindrance |
| Quantified Difference | Qualitative difference in amine class; primary (nucleophilic, derivatizable) vs. secondary (less nucleophilic, pre-installed N-protection) |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES notation: target SMILES N#CCCOC(=O)CN ; comparator SMILES C(CNCC(=O)O)C#N [1] |
Why This Matters
For procurement decisions in multi-step synthetic routes, a free primary amine eliminates the need for orthogonal N-deprotection, potentially reducing step count, cost, and purification burden.
- [1] CIRS Group. N-(2-Cyanoethyl)glycine GCIS Detail CAS 3088-42-4. https://hgt.cirs-group.com/tools/gcis/detail/17fnnsnmlv?cas=3088-42-4 View Source
